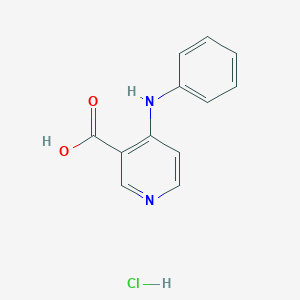

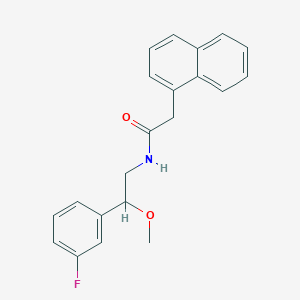

4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

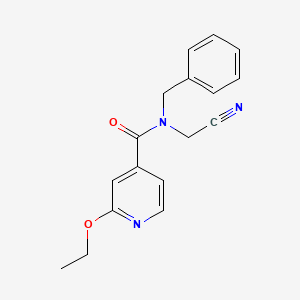

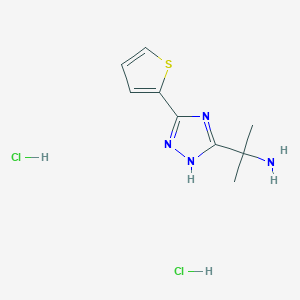

“4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular weight of 250.68 .

Synthesis Analysis

The synthesis of this compound involves the recyclization of a thiopyran ring using cyclic secondary amines . This process converts the thiopyran ring into substituted thieno[2,3-b]pyridines .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H . This indicates the presence of a chlorine atom, a phenyl group, and a pyridine ring in the structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Antiviral Activity

The synthesis of new derivatives of 4-(phenylamino)pyridine-3-carboxylic acid has demonstrated potential antiviral properties. Bernardino et al. (2007) synthesized derivatives that exhibited inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with some compounds showing no toxicity for Vero cells. This study opens avenues for developing new antiviral agents based on 4-(phenylamino)pyridine-3-carboxylic acid hydrochloride derivatives (Bernardino et al., 2007).

Organic Synthesis and Catalysis

In the field of organic synthesis, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a derivative of pyridine, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This showcases the compound's utility in facilitating chemical transformations under base-free conditions, highlighting its potential as a sustainable catalytic agent (Zhihui Liu et al., 2014).

Material Science and Ligand Design

Research by Samanta et al. (2008) investigated singlet diradical complexes of ruthenium and osmium with derivatives of 4-(phenylamino)pyridine-3-carboxylic acid. These complexes exhibit unique geometrical and electronic structures that change upon oxidation, suggesting applications in material science and ligand design for catalysis and electronic materials (Samanta et al., 2008).

Safety and Hazards

Direcciones Futuras

The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride” and similar compounds could have potential applications in drug discovery .

Propiedades

IUPAC Name |

4-anilinopyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVGXXBRUJDOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)